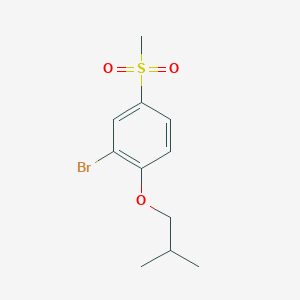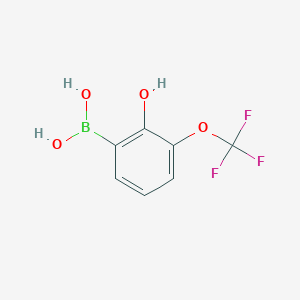
Acetonitrile;palladium;trifluoromethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is a coordination compound with the molecular formula C10H12F6N4O6PdS2. It is a light yellow to amber powder or crystal that is soluble in polar solvents such as acetonitrile, water, and alcohol. This compound is known for its excellent catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) can be synthesized by reacting palladium(II) chloride with silver trifluoromethanesulfonate in the presence of acetonitrile. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture contamination. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to maintain its stability .
化学反应分析
Types of Reactions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the reduction of organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include aryl halides, boronic acids, and various ligands. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .
Major Products Formed
The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) are often complex organic molecules, including biaryls, styrenes, and other substituted aromatic compounds .
科学研究应用
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
作用机制
The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. The palladium center acts as a Lewis acid, coordinating with substrates and promoting the reaction pathways .
相似化合物的比较
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure and catalytic properties but differs in the counterion.
Palladium(II) acetate: Another widely used palladium catalyst with different solubility and reactivity profiles.
Palladium(II) chloride: Commonly used in various catalytic reactions but less soluble in polar solvents compared to Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate).
Uniqueness
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid. These properties make it particularly effective in catalyzing a wide range of organic reactions under mild conditions .
属性
分子式 |
C10H14F6N4O6PdS2 |
|---|---|
分子量 |
570.8 g/mol |
IUPAC 名称 |
acetonitrile;palladium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7); |
InChI 键 |
NUIPBINWTXGGEW-UHFFFAOYSA-N |
规范 SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
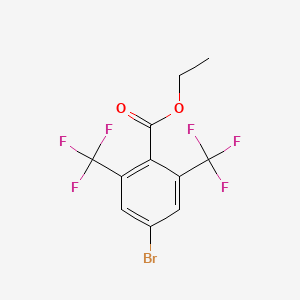
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)

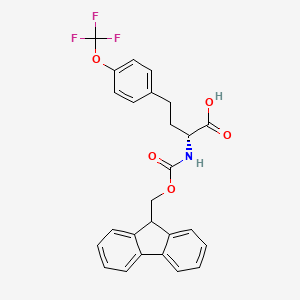

![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
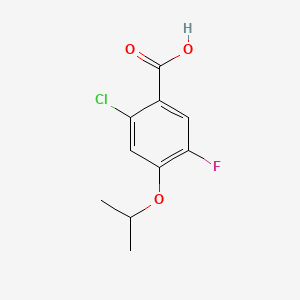
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)


